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Cat. No.: B1177399 Get Quote

AN-BUT-001

Introduction
The moisture content of butter is a critical quality parameter that influences its texture, shelf

life, and compliance with regulatory standards.[1] In the United States, most butter contains

about 16 to 18 percent water, while European-style butters generally have a lower water

content due to a higher butterfat percentage.[2] The Association of Official Analytical Chemists

(AOAC) provides internationally recognized methods for accurate and reliable moisture

determination.[3] This application note details the standardized protocol for determining the

moisture content in butter using the gravimetric oven drying method, a widely accepted

reference technique.

Principle
The oven drying method determines the moisture content of a sample based on mass loss

upon heating. The butter sample is heated under controlled conditions to evaporate the water.

The difference in mass before and after drying is used to calculate the percentage of moisture

in the original sample. This process is continued until a constant weight is achieved, ensuring

all moisture has been removed.[4][5]

Apparatus and Materials
Forced Draft Hot Air Oven: Capable of maintaining a uniform temperature of 102 ± 2°C.[4][6]
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Analytical Balance: Readable to 0.1 mg.

Moisture Dishes: Flat-bottomed, at least 50 mm in diameter, made of non-corrosive metal

like aluminum or stainless steel, with tight-fitting lids.[4][7]

Glass Stirring Rods: Flattened at one end.[4]

Desiccator: Airtight, containing an active desiccant such as silica gel or activated alumina.[4]

[7]

Tongs: For handling hot dishes.

Experimental Protocols
Detailed Methodology
4.1 Preparation of Moisture Dishes

Clean the moisture dishes, their corresponding lids, and glass stirring rods thoroughly.

Place the clean, empty dishes with their lids ajar and the glass rods inside in the hot air oven

set to 102 ± 2°C for at least one hour to ensure they are completely dry.[4]

Using tongs, transfer the hot dishes and lids to a desiccator. Allow them to cool to ambient

temperature (approximately 30-45 minutes).[6][7]

Once cooled, weigh each dish with its lid and glass rod to the nearest 0.1 mg. Record this as

Mass A.

Repeat the drying and cooling cycle until the difference between two consecutive weighings

is less than 0.5 mg.

4.2 Sample Preparation and Initial Weighing

Prepare the butter sample by warming it in a sealed container to a temperature where it is

easily workable but not melted (24°C to 30°C).[6]

Accurately weigh approximately 3 to 5 grams of the prepared butter sample into the tared

moisture dish.[4]
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Record the total mass of the dish, lid, rod, and butter sample. This is Mass B.

4.3 Drying Procedure

Place the dish containing the sample (with the lid placed underneath the dish) in the oven

maintained at 102 ± 2°C.[4][6]

Dry the sample for an initial period of 2 hours.[6]

After the initial drying period, use tongs to carefully place the lid back on the dish, remove it

from the oven, and immediately transfer it to the desiccator to cool to room temperature.[6]

Once cool, weigh the dish and its dried contents. Record this mass.

Return the dish to the oven (lid underneath) for subsequent 30-60 minute drying intervals.[4]

[6]

Repeat the process of drying, cooling, and weighing until the difference between two

consecutive weighings does not exceed 0.5 mg, indicating a constant mass has been

reached.[4] Record the final constant mass as Mass C.

Calculation of Moisture Content
The moisture content is expressed as a percentage by mass.

Mass of the initial butter sample (M_sample):

M_sample = Mass B - Mass A

Mass of moisture lost (M_moisture):

M_moisture = Mass B - Mass C

Percentage of Moisture Content (%MC):

%MC = (M_moisture / M_sample) x 100

Or combined:
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%MC = [(Mass B - Mass C) / (Mass B - Mass A)] x 100

Data Presentation
Table 1: Typical Moisture Content in Various Butter
Types

Butter Type
Typical Butterfat
Content (%)

Typical Moisture
Content (%)

Milk Solids (%)

American-Style Butter ~80%[2][8] 16 - 18%[2] 1 - 2%[2]

European-Style Butter 82 - 84%[2][9] 14 - 16% 1 - 2%

Salted Butter ≥80%[8]
Varies; may be slightly

higher than unsalted
1 - 2% + Salt

Unsalted Butter ≥80%[8] Varies 1 - 2%

Table 2: Example Data for Moisture Content Calculation
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Measurement Symbol Example Value (g)

Mass of empty dish + lid + rod

(constant weight)
Mass A 35.1542

Mass of dish + lid + rod + initial

butter sample
Mass B 39.6592

Mass of initial butter sample M_sample 4.5050

Mass of dish + lid + rod + dried

butter sample (1st weighing)
- 38.9815

Mass of dish + lid + rod + dried

butter sample (2nd weighing)
- 38.9750

Mass of dish + lid + rod + dried

butter sample (Final constant

weight)

Mass C 38.9748

Mass of moisture lost M_moisture 0.6844

Calculated Moisture Content %MC 15.19%

Mandatory Visualization
The following diagram illustrates the complete workflow for determining the moisture content in

a butter sample using the oven drying method.
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Phase 1: Preparation

Phase 2: Drying & Weighing Cycle

Phase 3: Calculation
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(Dry, Cool, Weigh to Constant Mass)
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& Record Initial Mass

Dry in Oven
(102°C, Initial 2 hours)

Cool in Desiccator
(to Room Temperature)

Weigh Dried Sample

Constant Weight Achieved?
(|Δ Mass| < 0.5 mg)

Dry for Additional
30-60 min

 No

Calculate Moisture %
%MC = (Mass Lost / Initial Sample Mass) x 100

 Yes

End

Click to download full resolution via product page

Caption: Workflow for oven drying moisture analysis of butter.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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